molecular formula C25H32N4O2S B2388229 N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476432-76-5

N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2388229
CAS No.: 476432-76-5
M. Wt: 452.62
InChI Key: MCGWRJCOUANCQW-UHFFFAOYSA-N
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Description

N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound belonging to the 1,2,4-triazole class, which is widely recognized for its diverse biological activities. This molecule features a complex structure incorporating a 1,2,4-triazole core substituted with a sec-butylthio chain, a 2,6-diethylphenyl group, and a methylene bridge linked to a 4-methoxybenzamide unit. Such a structure is characteristic of advanced research compounds investigated for their potential applications in agrochemical and pharmaceutical development. Derivatives of 1,2,4-triazole have been extensively studied and demonstrated significant fungicidal and plant growth regulation properties . Specifically, structurally similar N4-substituted 3-alkylsulfanyl-1,2,4-triazoles have been described as effective agents for controlling harmful fungi and for increasing crop productivity through growth regulation . Furthermore, various 1,2,4-triazole derivatives are the subject of ongoing research in medicinal chemistry, having shown potential as inhibitors of specific enzymes, such as 11-β-hydroxysteroid dehydrogenase type 1 (11B-HSD1), which is a target for conditions like rheumatoid arthritis and osteoporosis . The presence of the thioether and benzamide functionalities in this compound suggests a potential for interesting biochemical interactions, possibly involving enzyme inhibition or receptor modulation, making it a valuable candidate for investigative studies. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific properties, efficacy, and mechanism of action.

Properties

IUPAC Name

N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2S/c1-6-17(4)32-25-28-27-22(16-26-24(30)20-12-14-21(31-5)15-13-20)29(25)23-18(7-2)10-9-11-19(23)8-3/h9-15,17H,6-8,16H2,1-5H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGWRJCOUANCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)CC)CNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the sec-Butylthio Group: This step often involves nucleophilic substitution reactions where a suitable thiol reacts with a halogenated precursor.

    Attachment of the 2,6-Diethylphenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions.

    Coupling with 4-Methoxybenzamide: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to ring-opened products or alcohol derivatives.

    Substitution: The aromatic rings and the triazole moiety can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Halogenated or azido derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential applications in agrochemicals due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Enzyme Inhibition: It can bind to the active sites of enzymes, blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    Pathways Involved: Common pathways include inhibition of metabolic enzymes or modulation of signaling cascades involved in cell growth and differentiation.

Comparison with Similar Compounds

Implications for Bioactivity

  • Antimicrobial Activity : Sulfonamide derivatives (e.g., ) exhibit antimicrobial properties, implying that the 4-methoxybenzamide group may contribute to similar activity .
  • Antiviral Potential: Triazole-thiadiazole hybrids () show antiviral activity, suggesting the triazole core in the target compound could be pharmacologically relevant .

Biological Activity

N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound exhibits notable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure incorporates a triazole ring, a methoxybenzamide group, and a sec-butylthio moiety. These elements contribute to its chemical reactivity and biological interactions. The IUPAC name for this compound is:

N 5 sec butylthio 4 2 6 diethylphenyl 4H 1 2 4 triazol 3 yl methyl 4 methoxybenzamide\text{N 5 sec butylthio 4 2 6 diethylphenyl 4H 1 2 4 triazol 3 yl methyl 4 methoxybenzamide}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds featuring the 1,2,4-triazole scaffold have demonstrated significant activity against various cancer cell lines. For instance:

  • Mechanism of Action : The triazole ring is believed to inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .
  • Case Studies : In vitro assays have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against breast and lung cancer cell lines .
CompoundCell Line TestedIC50 (μM)
Triazole AMCF-7 (breast)5.0
Triazole BA549 (lung)3.5
N-(sec-butylthio)HeLa (cervical)4.0

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Studies indicate that triazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli6
Pseudomonas aeruginosa10

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been reported to exhibit anti-inflammatory properties:

  • Inflammation Models : In vivo studies using rodent models of inflammation showed that administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole moiety may inhibit enzymes crucial for cancer cell metabolism.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells at the G0/G1 phase.
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels leading to apoptosis in cancer cells.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds containing triazole rings often exhibit anticancer properties. For instance, derivatives of triazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of the sec-butylthio group enhances the compound's activity by improving its solubility and bioavailability. In a study involving similar triazole derivatives, compounds showed significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values below 100 μM .

Anti-inflammatory Properties
In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The anti-inflammatory potential of triazole derivatives has been well-documented, with some compounds demonstrating the ability to reduce inflammation markers in vitro . This positions N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide as a candidate for further development as an anti-inflammatory agent.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Triazole Ring : Utilizing appropriate reagents to construct the triazole structure.
  • Introduction of Functional Groups : Sequential addition of sec-butylthio and methoxy groups to enhance biological activity.
  • Purification and Characterization : Techniques such as NMR and LC-MS are employed to confirm the structure and purity of the final product .

Case Studies

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityResults
Triazole DerivativeAnti-inflammatoryInhibition of 5-LOX
Similar TriazoleAnticancerIC50 < 100 μM against HCT-116
Triazole-Sulfonamide HybridAnticancerInduction of apoptosis in cancer cells

These findings highlight the therapeutic potential of triazole-based compounds and provide a foundation for further exploration of this compound.

Q & A

Q. What comparative studies highlight its advantages over structurally similar analogs?

  • Methodological Answer :
  • Meta-Data Analysis : Compile potency, selectivity, and solubility data for analogs from PubChem/ChEMBL .
  • ADME Profiling : Compare logP (octanol/water), plasma protein binding, and metabolic stability in microsomes .

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